molecular formula C9H17NO2 B2403500 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol CAS No. 1860790-55-1

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol

Cat. No.: B2403500
CAS No.: 1860790-55-1
M. Wt: 171.24
InChI Key: MIZLZZSCXVDYSZ-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (CAS: 1860790-55-1) is an organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 1-(aminomethyl)cyclopropyl group. The cyclopropane moiety introduces steric constraints and ring strain, while the oxane ring provides conformational flexibility. Its structural uniqueness lies in the fusion of a strained cyclopropane with a polar oxane-alcohol system, which may influence solubility, metabolic stability, and binding interactions .

Properties

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZLZZSCXVDYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol typically involves the reaction of cyclopropylamine with an appropriate oxan-4-ol precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues from the Same Chemical Family

lists several analogs with variations in ring size, substituents, and cyclopropane positioning:

Compound Name (CAS or ID) Key Structural Differences Implications References
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol (A1120919) Methyl group at oxane 2-position Increased steric hindrance; altered solubility
4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol (A1120925) Oxepane (7-membered ring) instead of oxane Enhanced flexibility; lower ring strain
4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol (A1121118) Cyclobutyl instead of cyclopropyl Reduced ring strain; altered pharmacokinetics
1-(Aminomethyl)cyclopropylmethanol (A1120920) Methanol substituent at oxane 3-position Higher polarity; potential H-bonding sites

Key Observations :

  • Substituent Position: Methyl groups (e.g., A1120919) increase hydrophobicity, while methanol groups (e.g., A1120920) enhance aqueous solubility .
  • Cycloalkyl Group : Cyclobutyl (A1121118) reduces ring strain compared to cyclopropyl, which may improve synthetic yield but decrease metabolic stability .

Functional Group Variations

  • [4-(Aminomethyl)oxan-4-yl]methanol (CAS 959238-22-3): Replaces cyclopropyl with a hydroxymethyl group. This modification increases polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .

Pharmacologically Relevant Comparators

  • 8-O-Acetylshanzhiside Methyl Ester: A complex iridoid glycoside with multiple hydroxyl and acetyloxy groups. While structurally distinct, its oxane core highlights the importance of ring conformation in bioactivity. It is used in pharmacological research, suggesting similar applications for 4-[1-(aminomethyl)cyclopropyl]oxan-4-ol .
  • 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol: Incorporates an oxadiazole heterocycle, which introduces electron-withdrawing effects. This contrasts with the target compound’s aminomethyl group, demonstrating how electronic properties influence target selectivity .

Biological Activity

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol, also known by its CAS number 1860790-55-1, is a compound with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to bind to multiple receptors with high affinity, influencing cellular signaling pathways.

Target Receptors:

  • Death Receptor 5 (DR5): Compounds with structural similarities have been shown to upregulate DR5, leading to apoptosis in cancer cells.
  • Ras/Raf/Mek/Erk Pathway: Activation of this signaling pathway has been linked to anticancer and anti-angiogenic activities.

The biochemical properties of this compound suggest its capability to participate in various enzymatic reactions and cellular processes.

Key Properties:

  • Cellular Effects: The compound may influence cell function by affecting cell signaling pathways, gene expression, and metabolic processes.
  • Enzyme Interactions: It is likely to interact with specific enzymes, potentially inhibiting or enhancing their activity.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts. Below are notable findings from recent research:

StudyFindings
The compound exhibits strong inhibitory activity against specific molecular targets involved in fibrotic diseases and tumor progression.
In vitro studies demonstrated significant anticancer properties, suggesting its potential as a therapeutic agent for cancer treatment.
The compound has been explored for its role in antimicrobial activity, indicating a broader spectrum of biological effects.

Case Studies

Several case studies illustrate the compound's efficacy in preclinical models:

  • Cancer Treatment: In a study involving animal models, this compound showed promising results in reducing tumor size and inhibiting metastasis.
  • Fibrotic Diseases: Research indicated that the compound effectively inhibited TGF-β type I receptor activity, which is crucial in the progression of fibrotic conditions .
  • Antimicrobial Activity: Preliminary findings suggest that it possesses antimicrobial properties that could be leveraged for developing new antibiotics.

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